Cas no 1806407-07-7 (1-(2-Bromo-3-(methylthio)phenyl)propan-1-one)

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one is a versatile organic compound with distinct advantages for chemical synthesis. Its unique bromo and methylthio substituents enhance reactivity and selectivity in various reactions. This compound is particularly useful in the synthesis of complex organic molecules, offering a reliable building block for pharmaceuticals and fine chemicals.
1-(2-Bromo-3-(methylthio)phenyl)propan-1-one structure
1806407-07-7 structure
商品名:1-(2-Bromo-3-(methylthio)phenyl)propan-1-one
CAS番号:1806407-07-7
MF:C10H11BrOS
メガワット:259.162740945816
CID:4977637

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one
    • インチ: 1S/C10H11BrOS/c1-3-8(12)7-5-4-6-9(13-2)10(7)11/h4-6H,3H2,1-2H3
    • InChIKey: IZYVYVYWNZLZLK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1C(CC)=O)SC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 42.4

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013016033-250mg
1-(2-Bromo-3-(methylthio)phenyl)propan-1-one
1806407-07-7 97%
250mg
504.00 USD 2021-06-25
Alichem
A013016033-1g
1-(2-Bromo-3-(methylthio)phenyl)propan-1-one
1806407-07-7 97%
1g
1,475.10 USD 2021-06-25
Alichem
A013016033-500mg
1-(2-Bromo-3-(methylthio)phenyl)propan-1-one
1806407-07-7 97%
500mg
831.30 USD 2021-06-25

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one 関連文献

1-(2-Bromo-3-(methylthio)phenyl)propan-1-oneに関する追加情報

Introduction to 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one (CAS No. 1806407-07-7) and Its Recent Applications in Chemical Biology

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one, identified by the CAS number 1806407-07-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, featuring a brominated aromatic ring and a methylthio substituent, has garnered attention due to its versatile structural properties and potential applications in drug discovery and synthetic chemistry. The presence of both bromine and methylthio functional groups makes it a valuable intermediate for constructing more complex molecules, particularly in the development of bioactive agents.

The structural motif of 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one consists of a phenyl ring substituted at the 2-position with a bromine atom and at the 3-position with a methylthio group. This arrangement not only imparts unique electronic and steric properties but also facilitates further chemical modifications. The bromine atom, for instance, is highly reactive and can undergo various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. The methylthio group, on the other hand, can participate in nucleophilic substitution reactions or serve as a precursor for thiol-based bioconjugations.

In recent years, 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one has been explored in several cutting-edge research areas. One notable application lies in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are crucial for numerous biological processes, making them attractive therapeutic targets. However, their large surface areas and hydrophobic nature pose significant challenges for drug design. The compound’s aromatic core provides a scaffold that can be engineered to interact with specific PPI interfaces. For example, modifications at the 4-position of the phenyl ring have been investigated to enhance binding affinity to target proteins.

Another emerging field where 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one has shown promise is in the development of chemokine receptor modulators. Chemokines are signaling molecules that regulate immune cell migration and play a pivotal role in inflammatory responses. By designing molecules that selectively modulate chemokine receptors, such as CXCR4 or CCR5, researchers aim to develop treatments for autoimmune diseases and infections. The bromine and methylthio substituents in 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one allow for fine-tuning of receptor binding properties through structure-activity relationship (SAR) studies. Recent studies have demonstrated that derivatives of this compound exhibit potent activity in inhibiting chemokine receptor-mediated signaling pathways.

The compound’s utility extends to the field of medicinal chemistry as well. Its versatile reactivity makes it an excellent building block for constructing more complex pharmacophores. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various aryl or vinyl groups onto the aromatic ring, leading to novel derivatives with enhanced biological activity. Additionally, the propanone moiety can be further functionalized through condensation reactions with hydrazines or aldehydes to generate Schiff bases or heterocyclic compounds, respectively. These transformations have opened up new avenues for designing molecules with potential therapeutic applications.

Recent advances in computational chemistry have also contributed to the optimization of 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one derivatives. Molecular modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been used to predict binding modes and energetics between the compound and its target proteins. This approach allows researchers to rationally design analogs with improved potency and selectivity. For example, virtual screening algorithms have identified promising candidates for further experimental validation based on their predicted binding affinities.

The synthesis of 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one itself presents an interesting challenge due to its structural complexity. Traditional synthetic routes often involve multi-step sequences involving bromination and thiolation reactions on pre-functionalized aromatic precursors. However, recent methodologies have focused on more efficient one-pot procedures that minimize byproduct formation and improve yields. These innovations not only streamline the synthesis but also make the compound more accessible for large-scale applications.

In conclusion, 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one (CAS No. 1806407-07-7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for drug discovery programs targeting various diseases. As research continues to uncover new applications for this molecule, its importance in advancing therapeutic strategies is likely to grow further.

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